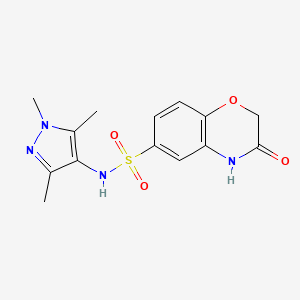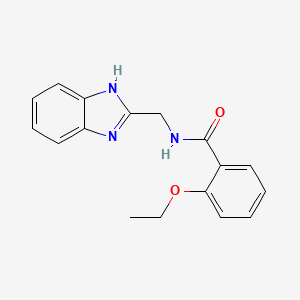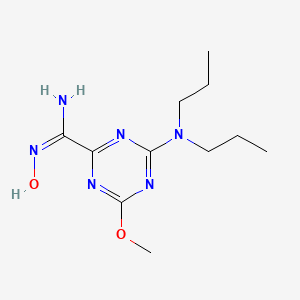![molecular formula C12H15N3O4S B14945237 3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]](/img/structure/B14945237.png)
3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] is a complex heterocyclic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] typically involves multi-step reactions. One common method includes the cyclization of 2-aminothiazole derivatives with appropriate aldehydes under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: Similar in structure but lacks the spiro configuration.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazine core but differs in the attached functional groups
Uniqueness
The uniqueness of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] lies in its spiro structure, which imparts distinct chemical and physical properties. This configuration enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15N3O4S |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
3'-(furan-2-ylmethyl)spiro[1,3,5-trioxane-2,6'-4,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine] |
InChI |
InChI=1S/C12H15N3O4S/c1-2-10(17-3-1)4-14-6-13-11-15(7-14)12(5-20-11)18-8-16-9-19-12/h1-3H,4-9H2 |
InChI-Schlüssel |
AAZHPEKFNJBPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(N3CN(CN=C3S1)CC4=CC=CO4)OCOCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10aS,12aS)-10a,12a-dimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol](/img/structure/B14945158.png)
methanone](/img/structure/B14945159.png)
![methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate](/img/structure/B14945165.png)

![1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945182.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14945185.png)
![N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B14945188.png)
![ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B14945194.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)
![1-(2-bromoethyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945222.png)

![N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14945235.png)
![3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14945243.png)

